3-Chloro-5-ethyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. These compounds exhibit diverse biological activities, including anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities. Efforts have been made to provide chemical insights for designing new entities with anti-infective potential .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen atom and two nitrogen atoms. It exists in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The electronegativities of nitrogen and oxygen contribute to its hydrogen bond acceptor properties .
Chemical Reactions Analysis
Research on 1,2,4-oxadiazoles has explored their reactivity and synthetic strategies. Various functional groups can be introduced into the 1,2,4-oxadiazole scaffold, leading to diverse derivatives with potential biological activities. These reactions are crucial for designing novel anti-infective agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Building Blocks in Medicinal Chemistry
A study by Jakopin (2018) showcases the utility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives as bifunctional building blocks that can be integrated into biologically relevant molecules. This research outlines a straightforward synthesis route, enabling the formation of new series of 3,5-disubstituted 1,2,4-oxadiazole derivatives, highlighting the compound's potential in drug design and development (Ž. Jakopin, 2018).
Fungicidal Activity
Chen et al. (2000) synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derivatives, demonstrating potent fungicidal activity against Rhizoctonia solani, a major disease of rice. This highlights the compound's application in agriculture, specifically in developing new fungicides to combat plant diseases (H. Chen, Z. Li, Y. Han, 2000).
Antimicrobial and Antibacterial Agents
Research conducted by Jafari et al. (2017) explored the synthesis of 1,3,4-oxadiazoles with notable antibacterial and antifungal activities. Their work demonstrates the compound's potential in the development of new antimicrobial agents, with certain derivatives showing remarkable activity against Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2015) synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities. This study suggests that specific derivatives can produce potent analgesic and anti-inflammatory effects, indicating the compound's relevance in developing new therapeutic agents (D. Dewangan, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongde, 2015).
Herbicidal Activities
Kalhor and Dadras (2013) investigated novel 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles derivatives bearing specific moieties for their herbicidal activities. Some of the synthesized compounds exhibited potent activity against various gramineous weeds, providing insights into the compound's application in developing new herbicides (M. Kalhor, A. Dadras, 2013).
Future Directions
properties
IUPAC Name |
3-chloro-5-ethyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQGIGNDLDNZQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethyl-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.